molecular formula C17H23FN4O2S B7069410 N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide

N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide

Cat. No.: B7069410
M. Wt: 366.5 g/mol
InChI Key: YSWQJGJEIGLQFF-UHFFFAOYSA-N
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Description

N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, an azepane ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2S/c18-15-5-7-17(8-6-15)22-14-10-16(20-22)9-11-19-25(23,24)21-12-3-1-2-4-13-21/h5-8,10,14,19H,1-4,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWQJGJEIGLQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCCC2=NN(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The azepane ring is then synthesized and attached to the pyrazole derivative. Finally, the sulfonamide group is introduced under controlled conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyrazole ring can facilitate binding to active sites, while the sulfonamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds also feature nitrogen-containing rings and are used in various medicinal and chemical applications.

    Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in pharmaceuticals, particularly as antibiotics.

Uniqueness

N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]azepane-1-sulfonamide is unique due to its combination of a fluorophenyl-substituted pyrazole ring and an azepane ring with a sulfonamide group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.

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